N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
N’-(1,3-benzodioxol-5-ylmethylene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide is a complex organic compound with the molecular formula C16H16N4O3. This compound is known for its unique structure, which includes a benzodioxole moiety and an imidazo[1,2-a]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-ylmethylene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzodioxol-5-ylmethylene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-(1,3-benzodioxol-5-ylmethylene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its unique structure.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N’-(1,3-benzodioxol-5-ylmethylene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-dimethylaminobenzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbohydrazide
- N’-(4-isopropylbenzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbohydrazide
- N’-(4-methoxybenzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbohydrazide
Uniqueness
N’-(1,3-benzodioxol-5-ylmethylene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide is unique due to the presence of both the benzodioxole and imidazo[1,2-a]pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
352555-85-2 |
---|---|
Molecular Formula |
C18H16N4O3 |
Molecular Weight |
336.3g/mol |
IUPAC Name |
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H16N4O3/c1-11-5-6-22-16(7-11)20-12(2)17(22)18(23)21-19-9-13-3-4-14-15(8-13)25-10-24-14/h3-9H,10H2,1-2H3,(H,21,23)/b19-9- |
InChI Key |
GNMIDVDCWVJHHY-OCKHKDLRSA-N |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C\C3=CC4=C(C=C3)OCO4)C |
SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC4=C(C=C3)OCO4)C |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
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